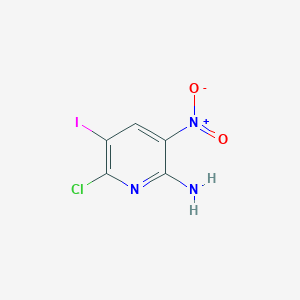

6-氯-5-碘-3-硝基吡啶-2-胺

描述

6-Chloro-5-iodo-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 6-Chloro-5-iodo-3-nitropyridin-2-amine involves a reaction with iodine and silver sulfate in ethanol at 20°C . Another method involves a two-stage process where the first stage involves a reaction with sulfuric acid, acetic acid, and periodic acid in water at 95°C for 0.25 hours. The second stage involves the addition of iodine and further heating at 95°C for 1 hour .Molecular Structure Analysis

The molecular formula of 6-Chloro-5-iodo-3-nitropyridin-2-amine is C5H3ClIN3O2 . The InChI code is 1S/C5H3ClIN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) and the InChI key is FQFSWKVTOZFBOZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

6-Chloro-5-iodo-3-nitropyridin-2-amine is a solid at room temperature . It has a molecular weight of 299.45 . It’s slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .科学研究应用

光氧化还原催化和 NO 转移

一项研究讨论了钌亚硝酰配合物,它能够在暴露于紫外线下时向水溶液中的蛋白质输送一氧化氮 (NO)。此过程涉及配合物中 NO 的快速损失,这可以方便地用于向肌红蛋白和细胞色素 c 氧化酶等蛋白质转移 NO。干净而有效的转移反应突出了在研究蛋白质功能和与 NO 的相互作用中的潜在应用 (Patra & Mascharak, 2003)。

亲核胺化

另一个重要的应用涉及 3-硝基吡啶的选择性替代亲核胺化,为制备 2-氨基-5-硝基吡啶提供了一种通用方法。此方法使用羟胺和 4-氨基-1,2,4-三唑作为胺化试剂,提供了简单的工作程序和良好的产率。此类化合物是有机分子合成中的关键中间体 (Bakke, Svensen, & Trevisan, 2001)。

亲核取代的动力学

研究 2-氯-3-硝基吡啶与哌啶和吗啉等亲核试剂在不同溶剂中的反应动力学,可以深入了解取代硝基吡啶在合成化学中的反应性和潜在应用。理解这些动力学有助于开发更有效的合成路线,用于创建在药物开发和材料科学中具有应用的吡啶基化合物 (Hamed, 1997)。

通过 Pummerer 重排形成缩胺

通过涉及 2-氨基-3-硝基吡啶的 Pummerer 重排,从胺形成缩胺,展示了硝基吡啶的化学多功能性。此过程产生不寻常的缩胺结构,扩大了合成化学家创建在药物化学和材料科学中具有潜在应用的新型化合物的工具包 (Rakhit, Georges, & Bagli, 1979)。

作用机制

安全和危害

属性

IUPAC Name |

6-chloro-5-iodo-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFSWKVTOZFBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2721732.png)

![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)